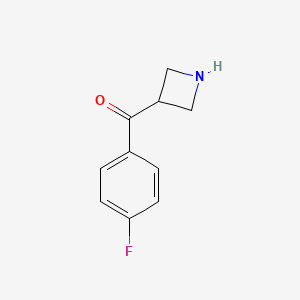

3-(4-Fluorobenzoyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLLOKOCAHEPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Fluorobenzoyl Azetidine and Advanced Derivatives

Established Synthetic Routes to the Azetidine (B1206935) Core

The construction of the strained four-membered azetidine ring requires specific synthetic strategies to overcome the inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org Key methods include intramolecular cyclizations, ring expansions of smaller heterocycles, and stereoselective approaches to control the spatial arrangement of substituents.

Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N or C-C bond in a linear precursor.

Intramolecular Nucleophilic Substitution: The most traditional and widely used method involves the 4-exo-tet cyclization of γ-amino alkyl halides or sulfonates. nih.govu-tokyo.ac.jp A primary or secondary amine attacks an electrophilic carbon center bearing a suitable leaving group (e.g., halide, tosylate, mesylate) at the γ-position, displacing it to form the four-membered ring. The reaction is typically promoted by a base to deprotonate the amine, enhancing its nucleophilicity. u-tokyo.ac.jp

Palladium-Catalyzed C-H Amination: Modern methods have enabled the synthesis of functionalized azetidines through palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination. rsc.org This approach involves the reductive elimination at an alkyl–Pd(IV) intermediate, forming the azetidine ring with high functional group tolerance. rsc.org

Radical Cyclization: A copper-catalyzed, photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has been developed as a general method for azetidine synthesis. nih.gov This process allows for the formation of the azetidine ring with full control over regioselectivity. nih.gov

Photocycloadditions: The [2+2] photocycloaddition, known as the aza-Paterno-Büchi reaction, can form azetidine rings. For example, the intermolecular photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an Iridium(III) photocatalyst, yields functionalized azetidines. rsc.org

Table 1: Comparison of Selected Cyclization Methods for Azetidine Synthesis

| Method | Precursor Type | Key Reagents/Catalysts | Characteristics |

| Intramolecular Nucleophilic Substitution | γ-Amino alkyl halide/sulfonate | Base (e.g., K₂CO₃, NaOMe) | Traditional, reliable, wide substrate scope. magtech.com.cnu-tokyo.ac.jp |

| Pd-Catalyzed C-H Amination | Amino-alkyl precursor | Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate) | High functional group tolerance, direct C-H functionalization. rsc.org |

| Radical 4-exo-dig Cyclization | Ynamides | Heteroleptic copper complex, amine, visible light | High regioselectivity, mild conditions. nih.gov |

| Aza-Paterno-Büchi Reaction | 2-Isoxazoline-3-carboxylates, alkenes | Ir(III) photocatalyst, visible light | Forms densely-functionalized azetidines. rsc.org |

Ring Expansion Strategies for Azetidine Access

Ring expansion reactions provide an alternative route to azetidines, often starting from more readily accessible three-membered rings like aziridines. magtech.com.cn These methods leverage the release of ring strain as a driving force.

[3+1] Ring Expansion of Aziridines: The reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes results in a formal [3+1] ring expansion. nih.gov This process yields highly substituted methylene azetidines with excellent regio- and stereoselectivity, proceeding through an ylide-type mechanism. nih.gov

Biocatalytic Ring Expansion: Engineered enzymes, such as variants of cytochrome P450, can catalyze the one-carbon ring expansion of aziridines to azetidines. nih.gov This biocatalytic approach involves carbene transfer followed by a highly enantioselective rsc.orgresearchgate.net-Stevens rearrangement, offering unparalleled stereocontrol. nih.gov

Thermal Isomerization: In some cases, aziridines can be thermally isomerized to azetidines. For instance, certain 2-acyl-3-haloaziridines can rearrange to 3-haloazetidines upon heating in a suitable solvent. rsc.org

Stereoselective Synthesis of Azetidine Derivatives

Controlling the stereochemistry during azetidine synthesis is crucial for pharmaceutical applications. Several strategies have been developed to produce enantioenriched azetidines.

Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be employed to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org The auxiliary directs the stereochemical outcome of key bond-forming steps and can be removed later.

Gold-Catalyzed Oxidative Cyclization: Chiral azetidin-3-ones can be prepared with excellent enantiomeric excess via a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion. nih.gov

Asymmetric Hydrogenation: The diastereospecific synthesis of functionalized 2-azetidinecarboxylic acids can be achieved through palladium-catalyzed cis-hydrogenation of unsaturated 2-azetinylcarboxylic acid precursors. acs.org The use of chiral ruthenium complexes can also facilitate enantioselective reductions. acs.org

Introduction and Functionalization of the 4-Fluorobenzoyl Moiety

Once the azetidine core is established, the 4-fluorobenzoyl group must be introduced. For 3-(4-Fluorobenzoyl)azetidine, this involves forming a carbon-carbon bond between the C3 position of the azetidine ring and the carbonyl carbon of the 4-fluorobenzoyl group.

Acylation and Coupling Reactions

Direct Friedel-Crafts acylation on the azetidine ring is generally not feasible. Instead, the synthesis typically involves coupling a C3-functionalized azetidine with a 4-fluorophenyl precursor or acylating an organometallic derivative of azetidine. The synthesis of the related N-protected compound, tert-Butyl this compound-1-carboxylate, points towards strategies involving pre-functionalized azetidine rings. evitachem.com

Common approaches include:

Reaction with Organometallic Reagents: An N-protected azetidine-3-carbonitrile (B1291615) can react with a 4-fluorophenyl Grignard reagent (4-F-PhMgBr) or 4-fluorophenyllithium, followed by acidic hydrolysis of the resulting imine to yield the desired ketone.

From Carboxylic Acid Derivatives: An N-protected azetidine-3-carboxylic acid can be converted to an acid chloride or an activated ester (e.g., Weinreb amide). Subsequent reaction with an appropriate 4-fluorophenyl organometallic reagent, such as an organocuprate or organomanganese species, can furnish the ketone.

Acylation of Azetidine Enolates: Direct and stereoselective C(sp3)–H functionalization and diastereoselective alkylation methods are advancing the field. rsc.org A potential, though less common, route could involve the formation of an enolate or equivalent from an N-protected azetidin-3-one (B1332698), followed by trapping with an electrophilic "4-fluorobenzoyl" source.

The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical to prevent side reactions at the nitrogen atom and to modulate the reactivity of the azetidine ring.

Table 2: Potential Coupling Strategies for 3-Acyl Azetidine Synthesis

| Azetidine Precursor (N-Protected) | Coupling Partner | Key Steps |

| Azetidine-3-carbonitrile | 4-Fluorophenyl Grignard Reagent | 1. Grignard addition to nitrile. 2. Hydrolysis of imine intermediate. |

| Azetidine-3-carboxylic acid | 4-Fluorophenyllithium | 1. Conversion to Weinreb amide. 2. Addition of organolithium reagent. |

| Azetidin-3-one | 4-Fluorobenzoyl Chloride | 1. Formation of an enolate/enamine. 2. Acylation with the acid chloride. |

Regioselective Fluorination Strategies

The 4-fluoro substituent on the benzoyl moiety is typically introduced by using a pre-fluorinated starting material, such as 4-fluorobenzoyl chloride or 4-fluorobenzoic acid. bath.ac.uknih.gov The synthesis of these precursors is well-established.

From 4-Fluorotoluene (B1294773): A common industrial route involves the radical chlorination of 4-fluorotoluene to produce 4-fluorotrichlorotoluene, which is then hydrolyzed under catalytic conditions (e.g., FeCl₃/ZnCl₂) to yield 4-fluorobenzoyl chloride. google.com

From Phenols: A dearomatization-rearomatization strategy allows for the generation of benzoyl fluorides from phenols. rsc.org The phenol (B47542) is first oxidized to a 2,5-cyclohexadienone, which then reacts with a difluoromethyl sulfone to generate a gem-difluoroolefin in situ. This intermediate can be aromatized to form the benzoyl fluoride (B91410). rsc.org

Halogen Exchange: Benzoyl fluorides can be prepared via halogen exchange from the more common benzoyl chlorides using various fluoride sources, such as potassium fluoride or tetrabutylammonium (B224687) bifluoride. orgsyn.org

Direct regioselective fluorination of a pre-formed benzoyl-azetidine is synthetically challenging due to the deactivating nature of the benzoyl group. Electrophilic fluorination would likely occur at the meta position. Therefore, employing a starting material that already contains the fluorine atom in the desired para position is the most efficient and regioselective strategy. organic-chemistry.org

Total Synthesis Approaches to this compound

Total synthesis of this compound typically involves multi-step sequences that construct the azetidine ring from acyclic precursors or functionalize a pre-existing azetidine core. A common and versatile strategy begins with a protected azetidin-3-one, which serves as a key intermediate. The synthesis of azetidin-3-ones has been achieved through various means, including the metal-catalyzed decomposition of α-amino-α′-diazo ketones or the cyclization of α-amino ketones nih.gov.

A plausible and efficient total synthesis route is outlined below. This approach leverages the nucleophilic addition of an organometallic reagent to an N-protected azetidin-3-one, followed by oxidation.

Synthetic Scheme:

Protection of Azetidin-3-one: Commercially available azetidin-3-one hydrochloride is first protected to enhance its stability and prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Organometallic Addition: The N-Boc-azetidin-3-one is treated with a 4-fluorophenyl Grignard reagent (4-F-PhMgBr) or organolithium reagent. This step forms the crucial carbon-carbon bond, yielding the tertiary alcohol, N-Boc-3-(4-fluorophenyl)-azetidin-3-ol.

Oxidation: The resulting tertiary alcohol is oxidized to the target ketone. Standard oxidation reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions can be employed to furnish N-Boc-3-(4-fluorobenzoyl)azetidine.

Deprotection: Finally, the Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound, typically as a salt.

This synthetic pathway offers a modular approach, allowing for the introduction of various aryl or alkyl groups at the 3-position by simply changing the organometallic reagent.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Protection | Azetidin-3-one, (Boc)₂O, Base (e.g., Et₃N) | N-Boc-azetidin-3-one |

| 2 | Grignard Addition | 4-Fluorophenylmagnesium bromide, THF | N-Boc-3-(4-fluorophenyl)azetidin-3-ol |

| 3 | Oxidation | Dess-Martin periodinane (DMP), CH₂Cl₂ | N-Boc-3-(4-fluorobenzoyl)azetidine |

| 4 | Deprotection | Trifluoroacetic acid (TFA) or HCl | This compound |

Catalytic Methods in Azetidine Synthesis

Catalytic methods offer powerful, efficient, and often stereoselective routes to azetidine derivatives. These approaches can be broadly categorized into organocatalytic, transition metal-catalyzed, and photochemical/electrochemical processes.

Organocatalysis provides a metal-free alternative for the synthesis of chiral molecules. While a direct organocatalytic method to install the 4-fluorobenzoyl group onto the azetidine ring is not widely established, organocatalysts are instrumental in preparing chiral azetidine building blocks. For instance, the enantioselective synthesis of C2-functionalized azetidines has been developed using organocatalytic α-chlorination of aldehydes as a key step nih.gov.

A relevant strategy for synthesizing an enantiomerically enriched precursor to this compound could involve the asymmetric reduction of N-Boc-azetidin-3-one.

Example Organocatalytic Application:

| Reaction | Catalyst System | Product | Application to Target Synthesis |

| Asymmetric Reduction | Chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst) + Borane | Enantiomerically enriched N-Boc-azetidin-3-ol | The resulting chiral alcohol can be used in subsequent steps (e.g., Mitsunobu reaction followed by hydrolysis and oxidation) to produce a chiral version of the target compound. |

| Enantioselective Ring Opening | Chiral squaramide hydrogen-bond donor catalyst | Chiral ring-opened products | This method is used for functionalizing existing azetidines and can introduce chirality acs.org. |

These methods highlight the potential of organocatalysis to generate valuable chiral intermediates that can be further elaborated to produce enantiopure this compound.

Transition metal catalysis offers a robust and versatile platform for the synthesis and functionalization of azetidines. Palladium, copper, and gold catalysts are particularly prominent in this field.

A highly effective strategy for forming the key C-C bond in this compound would be a palladium-catalyzed cross-coupling reaction. This could involve coupling an N-protected 3-haloazetidine with a suitable organometallic reagent derived from 4-fluorobenzene. The Hiyama cross-coupling of 3-iodoazetidine (B8093280) with arylsilanes is a known method for creating 3-arylazetidines, demonstrating the viability of this approach researchgate.net.

A proposed transition metal-catalyzed route could be a carbonylative Suzuki or Stille coupling:

Reactants: N-Boc-3-iodoazetidine and 4-fluorophenylboronic acid (for Suzuki) or a 4-fluorophenyltin reagent (for Stille).

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or Pd(dba)₂ with a suitable phosphine (B1218219) ligand.

Carbonyl Source: Carbon monoxide (CO) gas.

Product: N-Boc-3-(4-fluorobenzoyl)azetidine.

Alternatively, gold-catalyzed reactions provide an efficient route to azetidin-3-one precursors. A practical synthesis of chiral azetidin-3-ones has been developed via the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides nih.govnih.gov. This key intermediate can then be functionalized as described in the total synthesis section.

| Catalytic System | Reaction Type | Substrates | Relevance to Target Synthesis |

| Palladium(0) | Carbonylative Cross-Coupling | N-Boc-3-iodoazetidine, 4-fluorophenylboronic acid, CO | Direct formation of the 3-aroylazetidine structure researchgate.net. |

| Copper(I) | Alkylation of 1-azabicyclo[1.1.0]butane (ABB) | ABB, Organometallic reagents | Provides access to diversely 3-substituted azetidines arkat-usa.org. |

| Gold(I) | Oxidative Cyclization | N-propargylsulfonamides | Efficient synthesis of azetidin-3-one precursors nih.govnih.gov. |

Photochemical reactions, which use light to drive chemical transformations, provide unique pathways for constructing strained ring systems like azetidines. The most prominent photochemical method for azetidine synthesis is the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an alkene rsc.org.

This reaction can be used to construct a substituted azetidine ring, which can then be chemically modified to yield the final product. For example, the photocycloaddition of an appropriate imine with 4-fluorostyrene (B1294925) could yield a 3-(4-fluorophenyl)azetidine (B584689) derivative. Subsequent oxidation of the benzylic C-H bond would be required to form the ketone, which can be challenging.

More recent advances have enabled the aza Paternò-Büchi reaction to proceed using visible light and a photocatalyst, overcoming some limitations of traditional UV light-mediated methods and offering milder reaction conditions researchgate.netrsc.org. Another photochemical strategy is the Norrish-Yang cyclization, where α-aminoacetophenones undergo intramolecular cyclization upon irradiation to form azetidinols, which are versatile synthetic intermediates beilstein-journals.org.

| Method | Description | Starting Materials | Potential Application |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition | Imine, Alkene | Forms the azetidine ring directly. The choice of alkene and imine determines the substitution pattern rsc.orgresearchgate.net. |

| Norrish-Yang Cyclization | Photochemical cyclization via 1,5-hydrogen abstraction | α-Aminoacetophenone | Generates highly strained azetidinols as precursors to other functionalized azetidines beilstein-journals.org. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency yale.edu. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign routes.

Catalysis over Stoichiometric Reagents (Principle 9): The catalytic methods described in section 2.4 are inherently greener than syntheses relying on stoichiometric reagents. Transition metal and organocatalytic approaches use small amounts of a catalyst that can be recycled, generating less waste compared to stoichiometric oxidants (like DMP) or protecting group manipulations that require stoichiometric reagents yale.edu.

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials into the final product. Cycloaddition reactions, such as the aza Paternò-Büchi reaction, are excellent examples of atom-economical processes as they form the core structure by combining two molecules without the loss of any atoms yale.edu.

Safer Solvents and Auxiliaries (Principle 5): The choice of solvent has a major impact on the environmental footprint of a synthesis. Efforts can be made to replace hazardous solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or, where possible, water or bio-based solvents researchgate.net.

Design for Energy Efficiency (Principle 6): Photochemical reactions that can be run at ambient temperature using visible light instead of high-energy UV lamps contribute to energy efficiency. Similarly, catalytic reactions that proceed under mild conditions (room temperature and atmospheric pressure) are preferable to those requiring high temperatures and pressures yale.edu.

By evaluating each synthetic route against these principles, chemists can select or develop pathways to this compound that are not only efficient but also environmentally responsible.

Chemical Transformations and Mechanistic Insights of 3 4 Fluorobenzoyl Azetidine Analogues

Ring Strain and Reactivity Profile of the Azetidine (B1206935) Heterocycle

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its reactivity. The bond angles within the azetidine ring deviate significantly from the ideal tetrahedral angle of 109.5°, leading to torsional and angle strain. This stored energy facilitates ring-opening reactions, as the relief of strain provides a thermodynamic driving force for such transformations. beilstein-journals.org

The reactivity of azetidines is intermediate between that of the highly reactive and less stable three-membered aziridines (ring strain ~27.7 kcal/mol) and the more stable and less reactive five-membered pyrrolidines (ring strain ~5.4 kcal/mol). rsc.org This balance of stability and reactivity makes azetidines synthetically versatile building blocks. They are stable enough for isolation and handling under standard laboratory conditions but can be induced to undergo ring-opening with a variety of nucleophiles and electrophiles under appropriate conditions. rsc.orgnih.gov The presence of the 4-fluorobenzoyl group at the 3-position can further influence the reactivity of the azetidine ring by introducing steric and electronic effects.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

Nucleophilic and Electrophilic Reactivity of the Azetidine Nitrogen and Carbonyl Group

The chemical character of 3-(4-Fluorobenzoyl)azetidine is defined by the dual reactivity of the azetidine nitrogen and the carbonyl group. The azetidine nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the nucleophilicity of the nitrogen can be significantly attenuated by the electron-withdrawing effect of the adjacent benzoyl group, particularly if it is N-acylated. nih.gov Despite this, the nitrogen can still participate in reactions such as alkylation, acylation, and sulfonylation, especially under basic conditions. researchgate.net

Conversely, the carbonyl carbon is a prominent electrophilic center. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by nucleophiles. The presence of the electron-withdrawing fluorine atom on the phenyl ring further enhances the electrophilicity of the carbonyl carbon. nih.gov Nucleophilic addition to the carbonyl group is a common reaction pathway for these types of molecules.

The reactivity can be summarized as follows:

Azetidine Nitrogen: Acts as a nucleophile and a base. Its reactivity is modulated by the electronic effects of substituents on the ring and on the nitrogen itself.

Carbonyl Carbon: Acts as an electrophile, readily undergoing attack by a wide range of nucleophiles. Its electrophilicity is enhanced by the 4-fluorophenyl group.

Functional Group Interconversions and Derivatization Strategies

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These transformations can be broadly categorized into modifications on the azetidine ring system and transformations of the 4-fluorophenyl moiety.

Modifications on the Azetidine Ring System

The azetidine ring can be functionalized at both the nitrogen and carbon atoms. The secondary amine of the azetidine ring is a key handle for derivatization.

N-Functionalization: The nitrogen atom can be readily alkylated, acylated, or sulfonylated to introduce a variety of substituents. researchgate.net These modifications can alter the steric and electronic properties of the molecule, influencing its biological activity and physicochemical properties. For instance, N-Boc protection can be used to temporarily decrease the nucleophilicity of the nitrogen during other synthetic steps. nih.gov

Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions. nih.gov Treatment with various nucleophiles can lead to the formation of functionalized γ-amino ketones. The regioselectivity of the ring-opening can be influenced by the substituents on the ring. researchgate.net

Ring Expansion: Under certain conditions, azetidines can undergo ring expansion to form larger heterocycles like pyrrolidines or piperidines. This can be achieved through intramolecular rearrangements, often involving the formation of bicyclic azetidinium intermediates. researchgate.netresearchgate.net

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halides, base | N-Alkyl azetidines |

| N-Acylation | Acyl chlorides, anhydrides | N-Acyl azetidines |

| N-Sulfonylation | Sulfonyl chlorides | N-Sulfonyl azetidines |

| Nucleophilic Ring-Opening | Nucleophiles (e.g., amines, thiols) | γ-Amino ketones |

| Ring Expansion | Heat, Lewis acids | Pyrrolidines, Piperidines |

Transformations of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group provides an additional site for modification, primarily through reactions involving the fluorine atom or the aromatic ring itself.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing carbonyl group in the para position. wikipedia.org This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a wide array of derivatives with different substitution patterns on the phenyl ring. researchgate.netresearchgate.net The rate of this reaction is dependent on the nature of the nucleophile and the reaction conditions. youtube.com

Electrophilic Aromatic Substitution: While the 4-fluorobenzoyl group is generally deactivating towards electrophilic aromatic substitution, reactions such as nitration or halogenation can be achieved under forcing conditions. The directing effects of the fluorine (ortho, para-directing) and the benzoyl group (meta-directing) will influence the regioselectivity of these reactions.

Reaction Mechanisms and Pathways of Key Synthetic Steps

The synthesis of this compound analogues can be achieved through several synthetic routes, each with its own distinct mechanism.

One of the key methods for constructing the azetidine ring is the intramolecular cyclization of a γ-haloamine . This reaction typically proceeds via an SN2 mechanism, where the amine nitrogen acts as a nucleophile, displacing a halide from the γ-carbon. The use of a strong, non-nucleophilic base is often required to deprotonate the amine and facilitate the cyclization. rsc.org

Another important synthetic strategy is the aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgnih.gov The reaction is initiated by the photoexcitation of the imine to its triplet state. This excited state then adds to the alkene to form a 1,4-biradical intermediate, which subsequently undergoes intersystem crossing and ring closure to yield the azetidine ring. nih.gov The regioselectivity and stereoselectivity of this reaction are dependent on the nature of the substituents on both the imine and the alkene. rsc.org

The intramolecular aminolysis of 3,4-epoxy amines also provides a route to functionalized azetidines. This reaction can be catalyzed by Lewis acids, which activate the epoxide ring towards nucleophilic attack by the tethered amine. The reaction typically proceeds with high regioselectivity. nih.gov

Thermal and Photochemical Rearrangements of Azetidine Ketones

Azetidine ketones, such as this compound, can undergo various rearrangements upon exposure to heat or light. These reactions often involve the cleavage of bonds within the strained four-membered ring or the carbonyl group.

Photochemical Rearrangements:

Norrish Type I Cleavage: Upon photochemical excitation, the carbonyl group can undergo α-cleavage (Norrish Type I reaction), leading to the formation of a diradical intermediate. wikipedia.orglibretexts.org This diradical can then undergo several subsequent reactions, including decarbonylation to form an alkyl radical, or intramolecular hydrogen abstraction to yield an unsaturated aldehyde. The stability of the resulting radical fragments plays a crucial role in determining the reaction pathway. kvmwai.edu.in

Norrish-Yang Cyclization: In cases where a γ-hydrogen is available, an intramolecular hydrogen abstraction can occur, leading to the formation of a 1,4-biradical. This intermediate can then cyclize to form a cyclobutanol (B46151) derivative or fragment to yield an alkene and an enol. This process is known as the Norrish-Yang cyclization. beilstein-journals.org

Thermal Rearrangements:

Thermally induced rearrangements of azetidines can lead to ring expansion or fragmentation. While specific thermal rearrangements for 3-aroylazetidines are not extensively documented, related systems suggest potential pathways. For instance, thermal ring expansion of certain azetidines to pyrrolidines has been observed, often proceeding through a bicyclic azetidinium ion intermediate. researchgate.net The presence of the aroyl group may influence the course of these rearrangements. Thermal rearrangements of aromatic hydrocarbons are also known to occur at high temperatures, though these conditions may not be compatible with the azetidine ring. wikipedia.org

Computational and Theoretical Investigations of 3 4 Fluorobenzoyl Azetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and other high-level quantum calculations are employed to determine the equilibrium parameters and electronic structure of molecules. finechem-mirea.ru For derivatives of azetidine (B1206935), these calculations can elucidate how substituents, such as the 4-fluorobenzoyl group, influence the geometry and reactivity of the four-membered ring.

Theoretical studies establish that the structure of such molecules can differ depending on the phase (gas vs. solid) finechem-mirea.ru. For instance, calculations can predict whether the molecule adopts a planar or puckered conformation. The choice of computational method and basis set, such as B3LYP, MP2, and CCSD(T) with basis sets like 6-31G(d,p) or cc-pVTZ, is critical for achieving results that correlate well with experimental data from X-ray diffraction or gas electron diffraction finechem-mirea.ru.

These computational approaches are also used to analyze the mechanism, regioselectivity, and stereoselectivity of reactions involving related heterocyclic compounds researchgate.net. By calculating activation energies and reaction energies, researchers can predict the most likely pathways for chemical transformations researchgate.net. For 3-(4-Fluorobenzoyl)azetidine, such calculations could predict sites susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for its synthetic utility and potential metabolic pathways. The results of these calculations are often in good agreement with experimental findings researchgate.net.

Conformational Analysis and Dynamics of Azetidine Derivatives

The four-membered azetidine ring is characterized by significant ring strain, which dictates its unique chemical and physical properties rsc.org. The conformation of this ring is not planar and undergoes dynamic changes, which are heavily influenced by the nature and position of its substituents.

The azetidine ring typically adopts a puckered conformation to relieve some of its inherent strain. This puckering is characterized by a dihedral angle, which was determined to be 37° for the parent azetidine molecule by gas-phase electron diffraction rsc.org. The ring can undergo a process of inversion, flipping between two puckered conformations. The energetic barrier for this inversion is influenced by the substituents on the ring.

Computational studies on fluorinated azetidine derivatives have shown that fluorine substitution can have a significant impact on the ring's conformational preference. researchgate.net For example, a favorable interaction between a C–F dipole and a charged nitrogen atom can cause the ring pucker to invert, bringing the fluorine atom closer to the nitrogen researchgate.net. This charge–dipole effect highlights how electronic factors governed by substituents can control the three-dimensional shape of the molecule. The flexibility of the azetidine ring is generally less than that of more flexible five-membered rings like pyrrolidine (B122466) researchgate.net.

Table 1: Representative Dihedral Angles in Azetidine Derivatives

| Compound | Substituent | Dihedral Angle (N–C–C–X) | Note |

|---|---|---|---|

| Neutral Fluorinated Azetidine | -F | 137.2° | Fluorine is positioned away from the nitrogen. researchgate.net |

| Charged Fluorinated Azetidine | -F | 100.0° | Ring pucker inverts to bring fluorine closer to the charged nitrogen. researchgate.net |

This table illustrates the influence of fluorine and charge on the ring puckering of the azetidine core based on computational studies of model compounds.

Intramolecular hydrogen bonds (IMHBs) play a crucial role in determining the conformational stability of molecules. In derivatives of azetidine, particularly those incorporated into larger structures like peptides, hydrogen bonds can stabilize specific conformations nih.gov. Theoretical and spectroscopic studies have demonstrated that sidechain-to-backbone N–H···N hydrogen bonds can form and stabilize certain folded or extended structures nih.gov.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein nih.gov. This method is vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level researchgate.netresearchgate.net.

Docking algorithms explore various possible orientations and conformations of a ligand within the binding site of a protein, a process known as binding mode prediction nih.govnih.gov. Each predicted pose is assigned a score by a scoring function, which estimates the binding affinity (the strength of the interaction) nih.gov. Lower docking scores generally indicate a more favorable binding affinity najah.edu.

For a compound like this compound, docking studies would be performed against specific protein targets to assess its potential biological activity. The results would predict the most stable binding pose and provide an estimated binding energy, often expressed in kcal/mol researchgate.netnajah.edu. These predictions are crucial for prioritizing compounds for further experimental testing nih.gov. The accuracy of binding affinity predictions remains a significant challenge, but these methods are invaluable for ranking potential binders nih.govmanchester.ac.uk. Molecular dynamics simulations are often used in conjunction with docking to refine the poses and improve the accuracy of binding free energy calculations researchgate.netnajah.edu.

Table 2: Example of Predicted Binding Affinities from a Virtual Screening Study

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity |

|---|---|---|---|

| Compound A | Kinase B | -9.5 | High |

| This compound (Hypothetical) | Kinase B | -8.7 | Moderate-High |

| Compound C | Kinase B | -7.2 | Moderate |

This table provides a hypothetical representation of how docking scores are used to predict and compare the binding affinities of different compounds against a specific protein target.

A critical part of docking analysis is the detailed examination of the specific non-covalent interactions between the ligand and the protein's active site residues. These interactions are what stabilize the protein-ligand complex. For this compound, several key interactions would be investigated:

Hydrogen Bonds: The carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor and could interact with donor residues (e.g., Lys, Arg, Ser) in the protein binding site.

Halogen Bonds: The fluorine atom on the phenyl ring can act as a halogen bond donor or a weak hydrogen bond acceptor, interacting with electron-rich or electron-deficient groups in the active site, respectively.

Pi-Stacking: The aromatic 4-fluorophenyl ring can engage in pi-pi stacking or T-shaped pi-stacking interactions with aromatic residues of the protein, such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Hydrophobic Interactions: The azetidine ring and the phenyl ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Visualization software is used to analyze these interactions in 3D, providing crucial insights into the structural basis for the compound's binding affinity and selectivity researchgate.netekb.eg.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Azetidine Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For azetidine series, QSAR studies are instrumental in understanding how modifications to the azetidine scaffold and its substituents influence their therapeutic effects. These models are built upon a dataset of compounds with known activities and are used to predict the activity of new, untested molecules.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be categorized into several types, including constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net For azetidine derivatives, various studies have employed a range of descriptors to build robust and predictive QSAR models.

For instance, in a study on azetidine-2-carbonitriles with antimalarial activity, a predictive QSAR model was developed using descriptors generated from Density Functional Theory (DFT) calculations. nih.gov The statistical quality of a QSAR model is paramount for its predictive power. Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit; the cross-validated R² (Q²), which assesses the model's predictive ability through internal validation; and the external validated R² (R²pred), which evaluates the model's performance on an external set of compounds. nih.govresearchgate.net

A robust QSAR model will have high values for these parameters, indicating its reliability for predicting the activity of new compounds. For example, a study on 1,3,4-thidiazole-2-yl azetidin-2-one (B1220530) derivatives as antimicrobial agents selected a model with a correlation coefficient (r²) of 0.8040 and a cross-validated coefficient (Q²) of 0.6189. researchgate.net Another model for carbamate-based inhibitors of acetylcholinesterase showed an R² of 0.81 and an R²test of 0.82, indicating strong predictive capability. nih.gov

| Compound Series | Target/Activity | R² | Q² | External R² (pred_r²) | Reference |

|---|---|---|---|---|---|

| Azetidine-2-carbonitriles | Antimalarial | 0.9465 | 0.8981 | 0.6915 | nih.gov |

| 1,3,4-thidiazole-2yl azetidine 2-one | Antimicrobial | 0.8040 | 0.6189 | Not Reported | researchgate.net |

| Thiophenyl derivatives | Antidiabetic (SGLT2 inhibitors) | 0.8499 | 0.8267 | 0.7729 | researchgate.net |

| Carbamate derivatives | Anti-Alzheimer (AChE inhibitors) | 0.81 | 0.56 | 0.82 | nih.gov |

Once a predictive QSAR model is established, it can be used to identify the molecular descriptors that have the most significant impact on biological activity. This provides invaluable information about the key structural features that are either favorable or detrimental to the desired therapeutic effect.

In the QSAR model for antimalarial azetidine-2-carbonitriles, the descriptor SpMax2_Bhp, which relates to the molecule's polarizability, was found to be the most influential. nih.gov The positive mean effect of this descriptor indicated that increasing the polarizability of the compounds, for example by introducing electron-deactivating groups like fluorine or nitro groups, could enhance their antimalarial activity. nih.gov Conversely, descriptors like ATSC5c (related to polarization from electronegative elements) and GATS8i (related to the first ionization potential) had negative mean effects, suggesting that a decrease in their values would lead to increased activity. nih.gov

Similarly, for antimicrobial 1,3,4-thidiazole-2-yl azetidin-2-one derivatives, thermodynamic descriptors (such as total energy and logP) and steric descriptors were found to play a crucial role in their activity. researchgate.net For a series of benzoxazole (B165842) bearing azetidinone derivatives, 3D-QSAR studies revealed that the addition of bulky groups at the phenyl ring would likely increase anti-inflammatory and anticancer activity. ijrar.org The conformational restriction imposed by the azetidine ring itself is also a key feature, influencing the molecule's ability to adopt a bioactive conformation, such as a γ-type reverse turn, which can be crucial for activity. nih.gov

| Descriptor | Descriptor Type | Influence on Activity | Compound Series Example | Reference |

|---|---|---|---|---|

| SpMax2_Bhp | Quantum-Chemical (Polarizability) | Positive (Increasing value increases activity) | Azetidine-2-carbonitriles | nih.gov |

| ATSC5c | Electrostatic (Charge-related) | Negative (Decreasing value increases activity) | Azetidine-2-carbonitriles | nih.gov |

| Total Energy, logP, Molar Refractivity | Thermodynamic | Important for activity | 1,3,4-thidiazole-2yl azetidine 2-one | researchgate.net |

| Principle Moment of Inertia | Steric | Important for activity | 1,3,4-thidiazole-2yl azetidine 2-one | researchgate.net |

| Connolly Accessible Area, ELUMO, Hydrogen% | Geometrical / Electronic | Main features influencing activity | Carbamate derivatives | nih.gov |

De Novo Design and Scaffold Hopping Approaches

The insights gained from QSAR and other computational studies pave the way for rational drug design strategies like de novo design and scaffold hopping. These approaches aim to create entirely new molecules or modify existing ones to improve their properties.

De novo design involves the construction of novel chemical structures from scratch, often guided by the structural requirements of a biological target. acs.org In the context of the azetidine series, the identification of an influential descriptor like SpMax2_Bhp allows for the targeted design of new derivatives. By systematically modifying a template compound to increase its polarizability, researchers theoretically designed sixteen new derivatives of Azetidine-2-carbonitriles with potentially enhanced antimalarial activity. nih.gov

Scaffold hopping is a powerful strategy in medicinal chemistry that involves searching for isofunctional molecular structures with different core structures or scaffolds. acs.orgbhsai.org This is particularly useful for overcoming issues with an existing chemical series, such as poor pharmacokinetic properties or intellectual property limitations, while retaining the desired biological activity. bhsai.org The azetidine ring is considered a privileged scaffold in medicinal chemistry due to its ability to impart desirable properties like improved metabolic stability and solubility, as well as providing structural rigidity. researchgate.netambeed.comenamine.net Computational methods are frequently used to identify new scaffolds that can present the key pharmacophoric features in a similar spatial arrangement to the original active molecule. acs.org These approaches can be classified into different categories, including heterocycle replacements, ring opening or closure, and topology-based hopping, allowing for varying degrees of structural novelty in the designed compounds. bhsai.org

Structure Activity Relationship Sar Studies and Molecular Probe Development

Rational Design and Synthesis of 3-(4-Fluorobenzoyl)azetidine Analogues for SAR

The rational design of analogues of this compound is guided by an understanding of its potential biological targets and the application of established medicinal chemistry principles. The synthesis of these analogues typically involves multi-step sequences that allow for the introduction of diverse substituents on both the azetidine (B1206935) ring and the 4-fluorophenyl moiety.

A common synthetic strategy commences with a suitably protected azetidine-3-carboxylic acid or a related precursor. nih.govacs.org For instance, N-protected azetidine-3-one can serve as a versatile intermediate. Reaction of this ketone with an appropriate organometallic reagent, such as a Grignard or organolithium reagent, can install the benzoyl moiety. Subsequent modifications can be performed on the azetidine nitrogen and the aromatic ring. The synthesis of a library of such compounds often employs parallel synthesis techniques to efficiently generate a diverse set of analogues for biological screening. nih.govnih.gov

The design of these analogues focuses on systematically probing the steric, electronic, and lipophilic requirements for optimal molecular interactions. This involves introducing a variety of functional groups at different positions of the molecule to map the chemical space around the core scaffold.

Impact of Structural Modifications on Molecular Recognition and Binding

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both the azetidine ring and the 4-fluorophenyl group. nih.govnih.gov

For instance, the introduction of small alkyl groups, such as a methyl or ethyl group, can increase lipophilicity. Conversely, incorporating polar groups like hydroxyl or amino functionalities can enhance aqueous solubility. The presence of a hydrogen bond donor or acceptor on the N-substituent can also lead to additional interactions with a target protein, potentially increasing binding affinity.

| Modification on Azetidine Ring | Potential Impact on Molecular Properties | Rationale for Investigation |

| N-Alkylation | Increased lipophilicity, altered basicity | To probe for hydrophobic pockets in the binding site. |

| N-Acylation | Reduced basicity, potential for H-bonding | To introduce hydrogen bond acceptors and modulate electronic properties. |

| Introduction of polar substituents (e.g., -OH, -NH2) on N-alkyl chain | Increased hydrophilicity, potential for H-bonding | To improve solubility and explore polar interactions. |

| Substitution at C2 or C4 | Introduction of chirality, steric bulk | To explore the stereochemical requirements of the binding site. |

The 4-fluorophenyl group is another critical component for molecular recognition. The fluorine atom at the para position is a common feature in many bioactive molecules due to its ability to modulate electronic properties and metabolic stability. nih.govnih.govtandfonline.com The impact of replacing or adding substituents on this aromatic ring can provide valuable SAR insights.

The position and electronic nature of substituents on the phenyl ring can dramatically alter the binding affinity and selectivity of the molecule. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano) can be systematically introduced to probe the electronic requirements of the binding pocket. nih.gov The steric bulk of the substituent is also a crucial factor, with larger groups potentially leading to steric clashes or favorable van der Waals interactions.

| Modification on 4-Fluorophenyl Moiety | Potential Impact on Molecular Properties | Rationale for Investigation |

| Replacement of Fluorine with other halogens (Cl, Br) | Altered lipophilicity and electronic effects | To evaluate the role of the halogen in binding. |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Increased electron density, altered polarity | To probe for tolerance of positive electrostatic potential in the binding site. |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Decreased electron density, altered polarity | To investigate the requirement for negative electrostatic potential. |

| Introduction of bulky substituents | Increased steric hindrance | To map the size and shape of the binding pocket. |

Stereochemical Influence on Molecular Interactions

Chirality can play a pivotal role in the biological activity of this compound analogues. nih.gov If the azetidine ring is substituted at the C2 or C4 positions, or if the substituent on the nitrogen atom contains a stereocenter, different stereoisomers can exhibit distinct pharmacological profiles. acs.orgnih.gov

The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with a chiral biological target, such as an enzyme or a receptor. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even bind to a different target altogether. nih.govnih.gov

Therefore, the stereoselective synthesis of individual enantiomers and diastereomers of this compound analogues is essential for a comprehensive SAR study. acs.org The determination of the absolute configuration of the most active stereoisomer can provide valuable information about the optimal geometry for binding and can guide the design of more potent and selective compounds. Computational modeling studies can also be employed to rationalize the observed stereochemical preferences. researchgate.net

Use of this compound as a Template for Compound Library Generation

The this compound scaffold is a valuable template for the generation of compound libraries for high-throughput screening. nih.gov Its rigid azetidine core provides a well-defined three-dimensional orientation for the appended functional groups, which is a desirable feature for a molecular scaffold. researchgate.net

By employing combinatorial chemistry approaches, a large number of diverse analogues can be synthesized by systematically varying the substituents at the available modification points on the azetidine ring and the phenyl group. This allows for a broad exploration of chemical space around the core structure. The resulting compound libraries can then be screened against a panel of biological targets to identify novel hits and to further refine the SAR for a particular biological activity. The benzimidazole (B57391) scaffold, for instance, is a well-known privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.goveurekaselect.com Similarly, the 3-aroylazetidine core may possess such "privileged" characteristics.

Molecular Target Engagement and Mechanistic Biological Studies in Vitro/biophysical

Receptor Binding Assays (In Vitro)

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific biological targets. These assays typically measure the displacement of a radiolabeled ligand from a receptor by the test compound.

Affinity and Selectivity Profiling

A thorough search of scientific literature yielded no specific data on the affinity or selectivity profile of 3-(4-Fluorobenzoyl)azetidine for any known biological receptor. Consequently, no data table summarizing its binding affinities (e.g., Ki, IC50, or Kd values) across different receptors can be provided.

Enzyme Inhibition Studies (In Vitro)

Enzyme inhibition studies are performed to understand if a compound can interfere with enzyme activity and to characterize the nature of this inhibition.

Kinetic Analysis of Enzyme Inhibition

There are no published studies detailing the kinetic analysis of enzyme inhibition by this compound. Information regarding its potency as an enzyme inhibitor (such as IC50 values) or its effects on enzyme kinetic parameters like Km and Vmax is not available.

Elucidation of Inhibition Mechanisms

Without kinetic data, the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound has not been elucidated. There are no reports on whether it acts as a reversible or irreversible inhibitor.

Biophysical Techniques for Protein-Ligand Interaction Mapping

Biophysical methods provide direct insights into the binding events between a small molecule and its protein target, offering data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

No studies utilizing Surface Plasmon Resonance (SPR) to investigate the interaction between this compound and any protein target have been found in the scientific literature. Therefore, data on its association (ka) and dissociation (kd) rate constants, or its equilibrium dissociation constant (KD), are not available.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the thermodynamics of molecular interactions. researchgate.netazom.comupm.esmalvernpanalytical.comwikipedia.org It directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment. azom.comupm.esmalvernpanalytical.com The principle of ITC involves titrating a solution of one molecule (the ligand) into a solution of its binding partner (the macromolecule) at a constant temperature. azom.comwikipedia.org The heat released or absorbed during this binding process is measured by a sensitive calorimeter. upm.esmalvernpanalytical.comwikipedia.org

From a single ITC experiment, several key thermodynamic parameters can be determined. These include the binding affinity (Ka), which is the reciprocal of the dissociation constant (Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). researchgate.netupm.es The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated from these values. This comprehensive thermodynamic data provides valuable insights into the forces driving the molecular recognition process.

As of the current literature review, there is no publicly available information on Isothermal Titration Calorimetry (ITC) studies specifically conducted on the compound This compound . Therefore, no thermodynamic data, such as binding affinity, enthalpy, or stoichiometry for its interaction with any biological target, can be presented.

Identification of Novel Biological Targets through Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study and modulation of its function in biological systems. nih.govthermofisher.com The use of such probes is a critical strategy in chemical biology and drug discovery for the identification and validation of novel biological targets. nih.govresearchgate.netopentargets.orgaacrjournals.org A well-characterized chemical probe should exhibit high potency and selectivity for its intended target, and its activity should be understood in a cellular context. nih.govaacrjournals.org These tools allow researchers to investigate the physiological and pathological roles of proteins, often uncovering new therapeutic opportunities.

The process of identifying novel targets using a chemical probe typically involves assessing the phenotypic effects of the compound in cellular or in vivo models and then identifying the specific protein or proteins with which it interacts to produce these effects. This can be achieved through various techniques, including affinity chromatography, activity-based protein profiling, and proteomic approaches.

A thorough review of the scientific literature reveals no published studies detailing the use of This compound as a chemical probe for the purpose of identifying novel biological targets. Consequently, there is no information available regarding its molecular targets or its application in target discovery initiatives.

Advanced Analytical and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(4-Fluorobenzoyl)azetidine. scilit.comslideshare.netresearchgate.netslideshare.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. slideshare.net

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex structural details of this compound are unequivocally established using multi-dimensional NMR experiments. researchgate.net These techniques resolve overlapping signals and reveal intricate correlations between nuclei. slideshare.netnih.gov

Correlated Spectroscopy (COSY): A COSY experiment would map the proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, it would reveal correlations between the methine proton at the 3-position of the azetidine (B1206935) ring and the adjacent methylene (B1212753) protons at the 2- and 4-positions. It would also show correlations among the aromatic protons on the fluorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. core.ac.uk An HSQC spectrum would definitively link each proton signal of the azetidine ring to its corresponding carbon signal, simplifying the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for assembling the molecular skeleton by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net Key HMBC correlations for this compound would include a correlation from the azetidine CH₂ protons (at positions 2 and 4) to the carbonyl carbon, and from the aromatic protons to the carbonyl carbon, thus connecting the azetidine and fluorobenzoyl fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect correlations between protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal spatial proximities between the protons of the azetidine ring and the aromatic ring, helping to define the preferred conformation of the benzoyl substituent relative to the azetidine ring.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H, ¹H | Azetidine H-3 ↔ Azetidine H-2/H-4 | Identifies adjacent protons within the azetidine ring spin system. |

| Aromatic H-2'/H-6' ↔ Aromatic H-3'/H-5' | Confirms connectivity in the fluorophenyl ring. | ||

| HSQC | ¹H, ¹³C | Azetidine H-2/H-4 ↔ Azetidine C-2/C-4 | Assigns carbons directly attached to protons. |

| Azetidine H-3 ↔ Azetidine C-3 | |||

| Aromatic Protons ↔ Aromatic Carbons | |||

| HMBC | ¹H, ¹³C | Azetidine H-2/H-4 → Carbonyl Carbon | Connects the azetidine ring to the carbonyl group. |

| Aromatic H-2'/H-6' → Carbonyl Carbon | Connects the fluorophenyl ring to the carbonyl group. | ||

| NOESY | ¹H, ¹H | Azetidine Protons ↔ Aromatic Protons | Provides through-space correlations to determine molecular conformation. |

Solid-state NMR (ssNMR) spectroscopy provides detailed structural and dynamic information about materials in their solid form. nih.gov For this compound, ssNMR would be a powerful tool for characterizing its crystalline form, which can be crucial in pharmaceutical contexts. Applications include:

Polymorph Identification: ssNMR can distinguish between different crystalline forms (polymorphs) of the compound, as subtle changes in molecular packing and conformation lead to distinct chemical shifts.

Intermolecular Interactions: Advanced ssNMR techniques can probe intermolecular distances and interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing. nih.gov This methodology is a key component of NMR crystallography, which combines ssNMR data with computational methods to refine crystal structures. nih.govresearchgate.net

The relative stereochemistry and preferred conformation of the this compound molecule can be assigned using data from ¹H NMR spectra, specifically scalar coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) data. core.ac.ukmdpi.com

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent atoms is dependent on the dihedral angle between them, as described by the Karplus relationship. core.ac.uk Careful analysis of the coupling constants between the H-3 proton and the H-2/H-4 protons on the azetidine ring can provide information about the puckering of the four-membered ring and the preferred pseudo-axial or pseudo-equatorial orientation of the fluorobenzoyl substituent.

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons, typically within 5 Å. mdpi.com A 1D NOE or 2D NOESY experiment would be used to establish the spatial relationship between the protons on the azetidine ring and those on the fluorophenyl ring. For instance, observing an NOE between the azetidine H-3 and the ortho-protons of the phenyl ring would indicate a specific rotational conformation (rotamer) around the C3-C(O) bond is preferred in solution.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise information on its molecular weight and elemental composition, as well as structural details through fragmentation analysis. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its elemental composition. nih.govnih.gov For this compound (C₁₀H₁₀FNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. chemrxiv.org The high mass accuracy, typically within 5 parts per million (ppm), allows for unambiguous formula determination, distinguishing it from other potential isobaric compounds. nih.gov

Table 2: Exemplar HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₀H₁₀FNO | [M+H]⁺ | 180.08190 | 180.08215 | 1.4 |

| C₁₀H₁₀FNO | [M+Na]⁺ | 202.06389 | 202.06401 | 0.6 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.govmdpi.com In an MS/MS experiment, the molecular ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a structural fingerprint of the molecule.

Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve cleavages at the bonds adjacent to the carbonyl group and within the azetidine ring. Key expected fragmentation steps include:

Formation of the 4-Fluorobenzoyl Cation: A primary fragmentation would be the cleavage of the bond between the carbonyl carbon and the azetidine ring, leading to the formation of the stable 4-fluorobenzoyl cation (m/z 123).

Loss of the Fluorophenyl Group: Cleavage could also result in the loss of the fluorophenyl group, leading to a fragment containing the azetidinyl-carbonyl moiety.

Ring Opening of Azetidine: The azetidine ring itself could undergo fragmentation, leading to characteristic losses of small neutral molecules.

This analysis is often performed using techniques like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), which offer high sensitivity and specificity for detecting and quantifying the target compound in complex mixtures. frontiersin.orgnih.govfrontiersin.orgmdpi.com

Table 3: Predicted Key MS/MS Fragments for [C₁₀H₁₀FNO+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Calculated) | Proposed Neutral Loss |

|---|---|---|---|

| 180.08 | [FC₆H₄CO]⁺ | 123.03 | C₃H₆N |

| 180.08 | [M+H - CO]⁺ | 152.09 | CO |

| 180.08 | [M+H - C₇H₄FO]⁺ | 57.06 | C₇H₄FO |

| 123.03 | [FC₆H₄]⁺ | 95.04 | CO |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed characterization of this compound. americanpharmaceuticalreview.com These complementary methods provide a molecular fingerprint by probing the vibrational modes of covalent bonds, allowing for the identification of functional groups and analysis of molecular conformation. kurouskilab.comnih.govnih.gov

The analysis of this compound's vibrational spectra is aided by density functional theory (DFT) calculations, which can predict vibrational frequencies and help in the assignment of observed spectral bands. asianpubs.orgtheaic.orgosti.gov Key functional groups within the molecule give rise to characteristic signals. The carbonyl (C=O) group of the benzoyl moiety produces a strong, distinct band in the IR spectrum, while the vibrations of the fluorophenyl and azetidine rings provide a wealth of structural information.

Conformational analysis of the azetidine ring is a critical aspect of its characterization. The four-membered azetidine ring is not planar and undergoes a "puckering" motion. tandfonline.com The specific frequencies and intensities of the ring's vibrational modes, observable in the far-infrared and Raman spectra, are sensitive to the ring's conformation and the orientation of its substituents. tandfonline.com By comparing experimental spectra with theoretical calculations for different possible conformers (e.g., with the benzoyl group in an equatorial vs. axial position), researchers can determine the most stable conformation of the molecule.

Illustrative Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carbonyl | C=O Stretch | 1670 - 1690 | IR (strong), Raman (moderate) |

| Aromatic Ring | C=C Stretch | 1590 - 1610 | IR, Raman |

| Fluoroaromatic | C-F Stretch | 1210 - 1250 | IR (strong) |

| Azetidine Ring | N-H Bend (if unsubstituted) | 1500 - 1550 | IR |

| Azetidine Ring | Ring Puckering | 50 - 250 | Far-IR, Raman |

Note: The table presents expected ranges for key functional groups. Actual values depend on the specific molecular environment and experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Co-Crystal Structures

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.itubc.ca It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is vital for understanding the structure-activity relationships of molecules like this compound.

Single-Crystal X-ray Diffraction of this compound Derivatives

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. mdpi.com For this compound, this involves crystallizing the compound from a suitable solvent. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is measured. This pattern is used to calculate the electron density map of the molecule, revealing the positions of each atom. ubc.ca

This technique is particularly crucial if the molecule is chiral. By using anomalous dispersion effects, often enhanced by the presence of a heavier atom, the absolute configuration of a stereocenter can be determined. nih.gov For instance, if a chiral derivative of this compound were synthesized, its absolute stereochemistry could be unequivocally established. In some cases, derivatization with a heavy atom, such as creating a 4-bromobenzoyl analogue, is intentionally done to facilitate this determination. nih.gov

Typical Crystallographic Data for an Azetidine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925 |

Note: This table provides hypothetical but representative data for a small organic molecule.

Co-crystallization with Protein Targets for Binding Mode Elucidation

In drug discovery research, a primary goal is to understand how a potential drug molecule (a ligand) interacts with its biological target, typically a protein. researchgate.net Co-crystallization is a powerful technique used to visualize this interaction at an atomic level. nih.gov This involves forming a crystal that contains both the protein and the ligand bound together.

If this compound were identified as an inhibitor of a specific enzyme, researchers would attempt to co-crystallize it with that enzyme. By solving the X-ray crystal structure of this complex, they can precisely map the binding site and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. This detailed structural information is invaluable for rational drug design, enabling scientists to modify the ligand to improve its potency, selectivity, and other pharmacological properties. researchgate.net The formation of co-crystals can be achieved through various methods, including solution crystallization where the components are dissolved in a suitable solvent and allowed to slowly crystallize. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Azetidine (B1206935) Scaffolds with Enhanced Complexity

The synthesis of azetidines has historically been challenging due to the inherent ring strain of the four-membered system. medwinpublishers.com However, recent advancements in synthetic organic chemistry are providing innovative solutions to create structurally diverse and complex azetidine scaffolds. These new methods are crucial for expanding the chemical space available for drug discovery and for the synthesis of molecules like 3-(4-Fluorobenzoyl)azetidine.

Key emerging strategies include:

Strain-Release Functionalization: A prominent approach involves the use of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). researchgate.netchemrxiv.org These molecules undergo strain-release reactions, allowing for the introduction of various functional groups onto the azetidine core in a modular and programmable manner. chemrxiv.org This method facilitates the creation of libraries of optically active azetidines that were previously difficult to synthesize. chemrxiv.org

Photochemical Methods: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, are proving to be powerful tools for constructing densely functionalized azetidines. nih.gov This intermolecular [2+2] photocycloaddition between imines and alkenes offers a mild and efficient route to these four-membered rings. rsc.orgresearchgate.net

Catalytic Cyclizations: Novel catalytic systems are being developed to promote the formation of the azetidine ring with high selectivity. For instance, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even in the presence of sensitive functional groups. frontiersin.orgnih.gov

Defluorosulfonylation Reactions: A recently developed method utilizes azetidine sulfonyl fluorides (ASFs) as precursors that can be activated under mild thermal conditions. These intermediates couple with a wide range of nucleophiles to generate 3-aryl-3-substituted azetidines, providing new motifs for drug design. nih.gov

These advanced synthetic methodologies are enabling chemists to build complex azetidine-containing molecules with precise control over stereochemistry and substitution patterns, which is essential for fine-tuning their biological activity. researchgate.netoregonstate.edunih.govnih.gov

Exploration of New Biological Pathways and Disease Areas for Azetidine Derivatives

Azetidine derivatives are being investigated for their potential to modulate a growing number of biological pathways, opening up new therapeutic possibilities for a wide range of diseases. Their rigid structure can lock a molecule into a specific conformation, leading to enhanced binding affinity and selectivity for biological targets.

Researchers are exploring the following areas:

Central Nervous System (CNS) Disorders: The physicochemical properties of azetidines make them attractive scaffolds for developing drugs that can penetrate the blood-brain barrier. nih.govnih.gov Studies are underway to evaluate azetidine derivatives as GABA-uptake inhibitors for neurological disorders and as dopamine antagonists for conditions like schizophrenia. nih.govresearchgate.net

Infectious Diseases: The azetidine motif is a key component of several antibacterial agents. Ongoing research aims to develop new azetidine-containing compounds to combat antibiotic-resistant bacteria.

Oncology: The unique structural features of azetidines are being leveraged to design novel anticancer agents. For example, they are being incorporated into molecules designed to inhibit specific enzymes or protein-protein interactions that are critical for cancer cell growth and survival. researchgate.net

Inflammatory Diseases: Azetidine-based compounds are being explored as modulators of inflammatory pathways. Their ability to mimic or replace other saturated heterocycles like piperidines and pyrrolidines can lead to improved drug-like properties, including better metabolic stability and solubility. chemrxiv.org

The versatility of the azetidine scaffold allows for its incorporation into a diverse range of molecular architectures, making it a privileged structure in the search for new therapeutics targeting novel biological pathways.

Integration of Machine Learning and AI in Azetidine Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of azetidine-containing compounds is no exception. researchgate.net These computational tools are being used to accelerate the design-make-test-analyze cycle, leading to more efficient identification of promising drug candidates. springernature.com

Applications of AI and ML in this area include:

Predictive Modeling: Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, are being trained on large datasets to predict the physicochemical properties, biological activities, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel azetidine derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the most favorable characteristics.

De Novo Design: Generative AI models, including recurrent neural networks (RNNs) and autoencoders, can design novel azetidine-based molecules from scratch. springernature.comnih.gov These models learn the underlying patterns in existing chemical data to generate new structures with desired properties, potentially uncovering previously unexplored chemical space.

Synthesis Planning: AI-powered tools are being developed to assist chemists in designing efficient synthetic routes for complex molecules. digitellinc.com By analyzing vast databases of chemical reactions, these programs can suggest optimal reaction conditions and starting materials, facilitating the synthesis of novel azetidine scaffolds.

Development of Azetidine-Based Chemical Biology Tools and Probes

Beyond their therapeutic potential, azetidine derivatives are also being developed as chemical tools to probe biological systems. These molecular probes can help to elucidate the function of proteins, identify new drug targets, and understand the mechanisms of disease.

Recent developments in this area include: